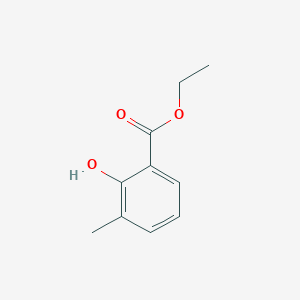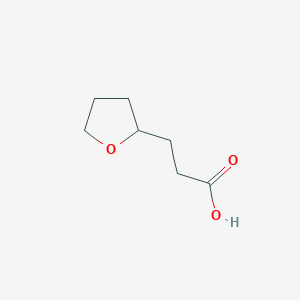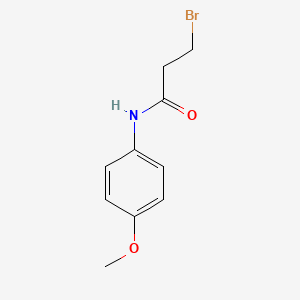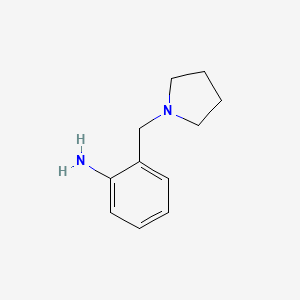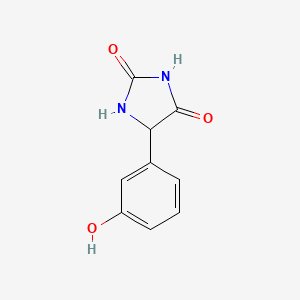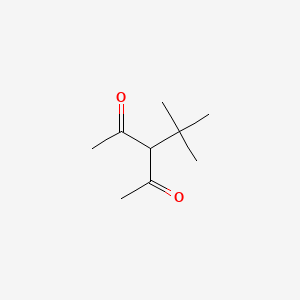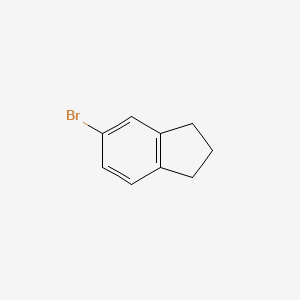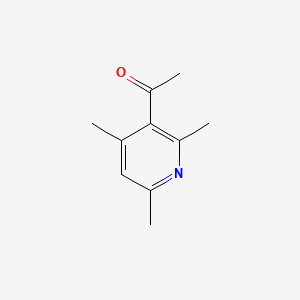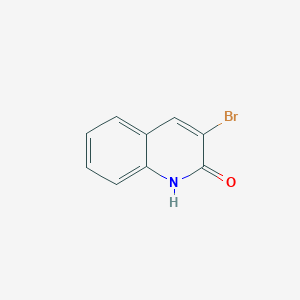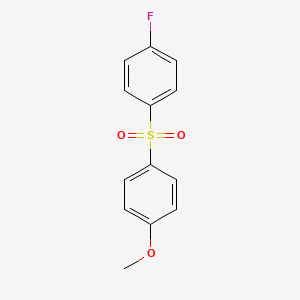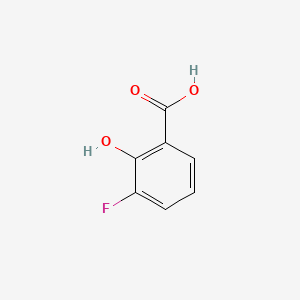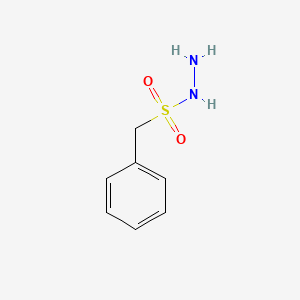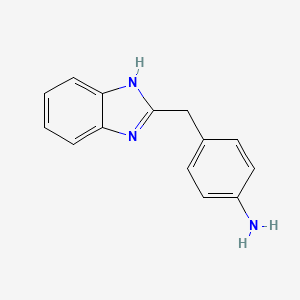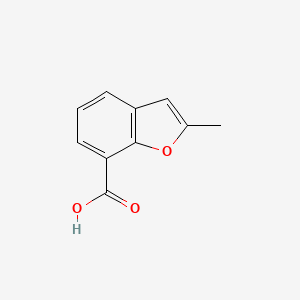
2-Methylbenzofuran-7-carboxylic acid
Vue d'ensemble
Description
2-Methylbenzofuran-7-carboxylic acid is a compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are compounds containing a benzene ring fused to a furan ring. While the specific compound 2-Methylbenzofuran-7-carboxylic acid is not directly synthesized or analyzed in the provided papers, related compounds and their synthesis methods can offer insights into its potential properties and synthesis pathways.
Synthesis Analysis
The synthesis of related benzofuran compounds has been explored in several studies. For instance, a novel class of 2,3-dihydrobenzofuran-2-carboxylic acids was synthesized as potent PPARalpha agonists, indicating that the benzofuran ring can be functionalized at various positions to yield biologically active compounds . Another study reported the synthesis of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids, which were evaluated for analgesic activity, suggesting that the carboxylic acid group at the furan ring can contribute to the compound's bioactivity . Additionally, a one-pot synthesis of 2-arylbenzofuran-3-carboxylic acids was achieved using Cu-catalyzed hydroxylation and aerobic oxidative cycloetherification under microwave conditions, which could be a potential method for synthesizing 2-Methylbenzofuran-7-carboxylic acid . A tandem synthesis approach was also developed for 2-carboxybenzofurans, which could be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been elucidated using various techniques. For example, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid was synthesized and its structure was confirmed using NMR, ESI-MS, FT-IR, and X-ray diffraction . These techniques could similarly be applied to determine the molecular structure of 2-Methylbenzofuran-7-carboxylic acid.
Chemical Reactions Analysis
Benzofuran derivatives can undergo a variety of chemical reactions. The electrochemical synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids involved aryl radical generation and cyclization followed by carboxylation . This indicates that electrochemical methods could be explored for the functionalization of the benzofuran core. Additionally, the synthesis of 2,3-dihydroxybenzoic acid involved a Curtius rearrangement, which could be a useful reaction in modifying benzofuran derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be influenced by the substituents on the benzofuran core. The synthesis of optical isomers of methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate demonstrated the importance of stereochemistry in the physical properties of these compounds . The total syntheses of natural products from a common starting material also highlighted the versatility of the benzofuran scaffold in organic synthesis .
Applications De Recherche Scientifique
-
Anticancer Therapeutic Potential
- Field : Medicinal Chemistry
- Application Summary : Benzofuran compounds have shown extraordinary inhibitory potency against a panel of human cancer cell lines . They are considered promising candidates for development as anticancer agents .
- Methods of Application : While the exact methods of application or experimental procedures are not specified, the research involves testing the inhibitory potency of benzofuran compounds against human cancer cell lines .
- Results : The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .
-
Antibacterial, Anti-oxidative, and Anti-viral Activities
- Field : Medicinal Chemistry
- Application Summary : Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- Methods of Application : The exact methods of application or experimental procedures are not specified, but the research involves testing the biological activities of benzofuran compounds .
- Results : Numerous studies have shown that most benzofuran compounds have strong biological activities .
-
Double Decarboxylative Coupling Reactions
- Field : Organic Chemistry
- Application Summary : The double decarboxylative coupling reaction between two molecules of carboxylic acids is an emerging area that has gained considerable attention . This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic, and stable starting materials .
- Methods of Application : The exact methods of application or experimental procedures are not specified, but the research involves the double decarboxylative coupling reactions of carboxylic acids .
- Results : This synthetic strategy has been highlighted as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
-
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application Summary : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
- Methods of Application : The exact methods of application or experimental procedures are not specified, but the research involves testing the biological activities of benzofuran compounds .
- Results : This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
-
Furan Platform Chemicals
- Field : Green Chemistry
- Application Summary : Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been used in the manufacture of a wide range of compounds . This has led to a shift in the chemical industry from traditional resources such as crude oil to biomass .
- Methods of Application : The exact methods of application or experimental procedures are not specified, but the research involves the manufacture and uses of furan platform chemicals .
- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
-
Anti-Proliferative Action Against Human Breast Cancer
- Field : Medicinal Chemistry
- Application Summary : Benzofuran-based carboxylic acids have been evaluated for their anti-proliferative action against human breast cancer (MCF-7 and MDA-MB-231) cell lines .
- Methods of Application : The exact methods of application or experimental procedures are not specified, but the research involves testing the anti-proliferative action of benzofuran-based carboxylic acids against human breast cancer cell lines .
- Results : The derivatives showed variable inhibitions towards MCF-7 and MDA-MB-231 cell lines .
Safety And Hazards
The safety data for 2-Methylbenzofuran-7-carboxylic acid indicates that it may cause harm if swallowed or if it comes into contact with the skin or eyes . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
2-methyl-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-5-7-3-2-4-8(10(11)12)9(7)13-6/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBDXRXVGUQZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297799 | |
| Record name | 2-methylbenzofuran-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzofuran-7-carboxylic acid | |
CAS RN |
31457-07-5 | |
| Record name | 31457-07-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methylbenzofuran-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



